(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid
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Overview
Description
“(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester” is a chemical compound. It is also known as Methyl α-aspartyl-L-valinate . It has a molecular formula of C10H18N2O5 .
Synthesis Analysis
The synthesis of N-methylated polypeptides like “(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester” involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) .Molecular Structure Analysis
The molecular structure of “(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester” is complex. It has an average mass of 246.260 Da and a monoisotopic mass of 246.121567 Da .Chemical Reactions Analysis
The chemical reactions involving “(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester” are complex. They involve the use of both monomer types (NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives) which offer different mechanistic features and result in a multitude of functional materials .Properties
IUPAC Name |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-16-11(9-13(18)19)14(20)17-12(15(21)22-2)8-10-6-4-3-5-7-10/h3-7,11-12,16H,8-9H2,1-2H3,(H,17,20)(H,18,19)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKSFLCYJLNZFJ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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